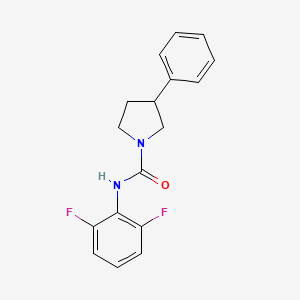

N-(4-acetamidophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-acetamidophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential synthesis of the compound .

Synthesis Analysis

The synthesis of complex organic molecules like the one described often involves multi-step reactions that may include the formation of amide bonds, the introduction of trifluoromethyl groups, and the construction of dihydropyridine rings. For instance, the synthesis of related compounds such as N-1-Naphthyl-3-oxobutanamide involves reactions with arylidinecyanothioacetamide and α-haloketones, followed by cyclization and further functional group transformations . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction analysis, which provides information on the crystal system, lattice constants, and overall geometry . Additionally, computational methods like density functional theory (DFT) can predict geometrical parameters, vibrational frequencies, and electronic properties such as HOMO and LUMO energies . These techniques would be essential in analyzing the molecular structure of "N-(4-acetamidophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide".

Chemical Reactions Analysis

The reactivity of a molecule can be explored through its interaction with various reagents and conditions. For example, the reaction of pyridine derivatives with hydrazine hydrate, formamide, and benzoyl isothiocyanate can lead to the formation of various heterocyclic structures . The chemical reactivity of the target compound could similarly be investigated to synthesize new derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are influenced by its molecular structure. For example, the crystal habit of a compound can significantly affect its biological properties, as seen with N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide, where different crystal forms exhibited varying analgesic activities . The physical and chemical properties of the target compound would need to be characterized through experimental studies to understand its potential applications.

Scientific Research Applications

Synthesis and Fluorescent Properties

Research has focused on the synthesis of derivatives related to the given compound and studying their fluorescent properties. For instance, derivatives of 7H-Benzo[de]-s-triazolo[5,1-a]isoquinolin-7-ones were synthesized and evaluated for their fluorescent properties. Compounds demonstrated potential as fluorescent whiteners on polyester fibers, suggesting applications in material science and textile engineering (D. W. Rangnekar & G. Shenoy, 1987).

Antimicrobial Evaluation and Docking Studies

Another study synthesized 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides and subjected them to antimicrobial evaluation and molecular docking studies. These findings highlight the compound's potential in developing new antimicrobial agents (Sailaja Rani Talupur, K. Satheesh, & K. Chandrasekhar, 2021).

Chemical Imidization Effects

The effect of medium on chemical imidization has been examined, with a focus on the kinetics of transformation of polyamic acid into copolymers containing imide and isoimide rings. This study is pertinent to polymer science and materials engineering, offering insights into the synthesis of advanced materials (M. Koton et al., 1984).

Electrochemical Oxidation

Electrochemical oxidation of alcohols and aldehydes to carboxylic acids using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator has been developed. This method underscores the compound's utility in synthetic organic chemistry, especially for the oxidation of sensitive substrates (M. Rafiee et al., 2018).

Novel Polyamides and Electrochromic Properties

A series of novel aromatic polyamides with pendent units similar to the given compound were prepared, showcasing excellent levels of thermal stability and electrochromic properties. Such research indicates the compound's relevance in developing new materials with specific optical and electrical properties (Cha-Wen Chang & Guey‐Sheng Liou, 2008).

properties

IUPAC Name |

N-(4-acetamidophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N3O3/c1-14(29)26-18-6-8-19(9-7-18)27-21(31)16-5-10-20(30)28(13-16)12-15-3-2-4-17(11-15)22(23,24)25/h2-11,13H,12H2,1H3,(H,26,29)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOOUCIDVIHVHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamidophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

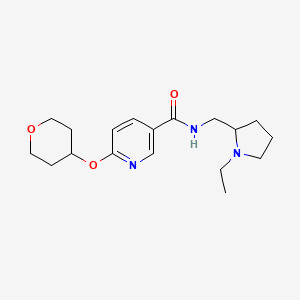

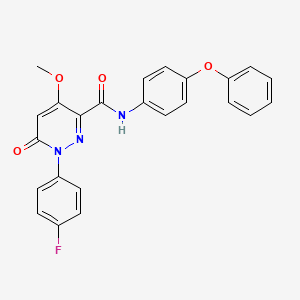

![Ethyl 2-[2-[(3,4,5,6-tetrachloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2511291.png)

![2-chloro-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2511307.png)

![N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)